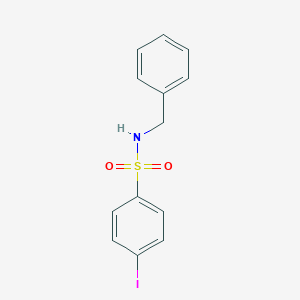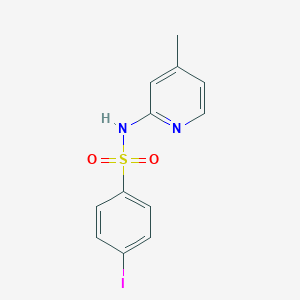![molecular formula C16H13BrN2O2 B273589 (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B273589.png)
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione, also known as Bromophenylhydrazone, is a chemical compound that has gained significant attention from researchers due to its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dioneydrazone has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. In biochemistry, it has been used as a ligand for metal ions and as a fluorescence probe. In materials science, it has been studied for its potential applications in the development of organic electronic devices.
Mecanismo De Acción
The exact mechanism of action of (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators and is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dioneydrazone has a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor compounds. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the study of its potential applications in the development of new anti-inflammatory and anti-tumor drugs. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to explore its potential applications in other scientific fields such as materials science and biochemistry.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its anti-inflammatory, anti-tumor, and anti-bacterial properties, as well as its potential as a ligand for metal ions and fluorescence probe, make it a compound of interest for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas.
Métodos De Síntesis
The synthesis of (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione involves the reaction of 4-bromobenzaldehyde and 1-phenylbutane-1,3-dione with hydrazine hydrate in the presence of glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
Propiedades
Fórmula molecular |
C16H13BrN2O2 |
|---|---|
Peso molecular |
345.19 g/mol |
Nombre IUPAC |
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-11(20)15(16(21)12-5-3-2-4-6-12)19-18-14-9-7-13(17)8-10-14/h2-10,18H,1H3/b19-15- |
Clave InChI |
RRGHQSWHQLXGOI-CYVLTUHYSA-N |
SMILES isomérico |
CC(=O)/C(=N/NC1=CC=C(C=C1)Br)/C(=O)C2=CC=CC=C2 |
SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)C(=NNC1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)






![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)

![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)
![2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B273556.png)